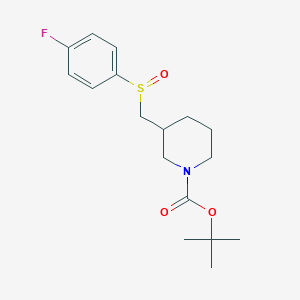

叔丁基 3-(((4-氟苯基)亚磺酰基)甲基)哌啶-1-羧酸酯

描述

The compound tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate is a chemical of interest in the field of organic chemistry and drug discovery. It is related to a class of compounds that have been studied for their potential use in various applications, including the synthesis of biologically active molecules and intermediates for pharmaceuticals.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was achieved through a multi-step process starting from commercially available piperidin-4-ylmethanol . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction (XRD). For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and further analyzed using density functional theory (DFT) . Another study reported the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which crystallized in the monoclinic crystal system . These studies provide a foundation for understanding the molecular structure of tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate.

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine-1-carboxylate derivatives has been explored in various chemical reactions. For instance, the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent has been shown to effect highly stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols . This suggests that tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate may also participate in similar fluorination reactions due to the presence of the sulfinyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of substituents such as fluorophenyl groups can affect the compound's stability, reactivity, and solubility. The high thermal stability and resistance to aqueous hydrolysis of certain fluorinating agents, like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, indicate that tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate may also exhibit similar properties . Additionally, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds can provide insights into the compound's solid-state properties .

科学研究应用

合成和化学性质:

- 该化合物是合成生物活性化合物(如凡德他尼)的中间体 (Wang et al., 2015).

- 它已使用 Bruylants 方法合成,并以其在 N-叔丁基哌嗪亚结构上具有第二个氮原子的独特化学性质而著称 (Gumireddy et al., 2021).

在药物开发中的应用:

- 该化合物用作抗癌药物克唑替尼合成的中间体 (Kong et al., 2016).

- 它是小分子抗癌药物的重要中间体 (Zhang et al., 2018).

结构和分子研究:

- 该化合物的结构已通过单晶 XRD 数据得到证实,展示了其在晶体学和分子设计中的潜力 (Sanjeevarayappa et al., 2015).

- X 射线研究揭示了其不同形式的结构,有助于理解其分子行为 (Didierjean et al., 2004).

生物和药理研究:

- 该化合物已筛选其体外抗菌和驱虫活性 (Sanjeevarayappa et al., 2015).

- 它是合成诺西普汀拮抗剂的中间体,展示了其在开发新的治疗剂中的潜力 (Jona et al., 2009).

属性

IUPAC Name |

tert-butyl 3-[(4-fluorophenyl)sulfinylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO3S/c1-17(2,3)22-16(20)19-10-4-5-13(11-19)12-23(21)15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUSPTWNOAYTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501120753 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(4-fluorophenyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate | |

CAS RN |

1289385-79-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(4-fluorophenyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(4-fluorophenyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

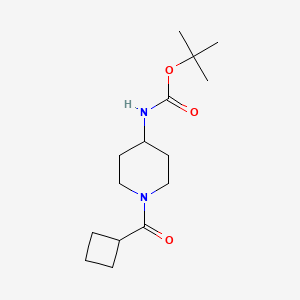

![tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027387.png)

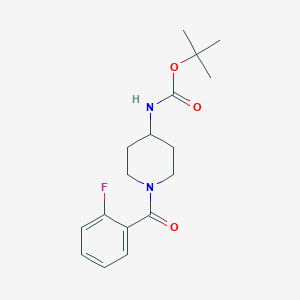

![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)

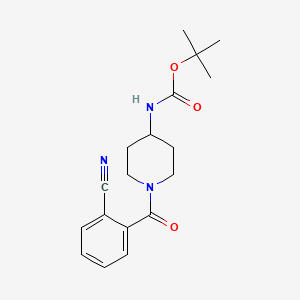

![tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027398.png)

![3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B3027399.png)